molecular formula C8H5FIN B2961854 3-Fluoro-6-iodo-2-methylbenzonitrile CAS No. 2383774-80-7

3-Fluoro-6-iodo-2-methylbenzonitrile

Cat. No.: B2961854
CAS No.: 2383774-80-7
M. Wt: 261.038
InChI Key: WBSRMZJGXRZBEA-UHFFFAOYSA-N
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Description

3-Fluoro-6-iodo-2-methylbenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with fluorine (position 3), iodine (position 6), and a methyl group (position 2). Its molecular formula is C₈H₅FIN, with a molecular weight of 261.04 g/mol (calculated). The iodine atom, a heavy halogen, may enhance reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl group introduces steric bulk that could influence regioselectivity in further functionalization.

Properties

IUPAC Name

3-fluoro-6-iodo-2-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSRMZJGXRZBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-iodo-2-methylbenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 3-Fluoro-2-methylbenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-iodo-2-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-Fluoro-6-azido-2-methylbenzonitrile.

Scientific Research Applications

3-Fluoro-6-iodo-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with fluorine-containing functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-iodo-2-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved would vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-fluoro-6-iodo-2-methylbenzonitrile are best understood through comparison with analogous benzonitrile derivatives. Below is a detailed analysis of key analogs, emphasizing substituent effects on reactivity and applications:

Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound F (3), I (6), CH₃ (2) C₈H₅FIN Potential cross-coupling precursor; steric hindrance at C2
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Cl (3), F (2), CF₃ (6) C₉H₄ClF₄N High electron-withdrawing effect (CF₃); agrochemical applications [2]
2-Fluoro-3-iodo-4-methylbenzonitrile F (2), I (3), CH₃ (4) C₈H₅FIN Isomeric iodine position alters electronic distribution; medicinal chemistry intermediate [5]
3-Bromo-2-fluoro-6-methoxybenzonitrile Br (3), F (2), OCH₃ (6) C₈H₅BrFNO Methoxy group enhances solubility; photoredox catalysis candidate [4]
3-Fluoro-2-methoxybenzonitrile F (3), OCH₃ (2) C₈H₆FNO Methoxy at C2 reduces steric hindrance; pharmaceutical synthesis [6]

Key Insights

Halogen Effects :

  • Iodine vs. Chlorine/Bromine : The iodine atom in this compound provides superior leaving-group ability compared to chlorine or bromine, favoring nucleophilic aromatic substitution or metal-catalyzed couplings . However, bromine (as in 3-bromo-2-fluoro-6-methoxybenzonitrile ) may offer cost advantages in large-scale syntheses.
  • Trifluoromethyl Groups : The CF₃ group in 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile increases lipophilicity and metabolic stability, a trait valued in agrochemicals.

Substituent Position: Steric and electronic effects vary significantly with substituent placement. In contrast, 2-fluoro-3-iodo-4-methylbenzonitrile places methyl at C4, reducing steric interference near the nitrile group.

Functional Group Diversity :

  • Methoxy (OCH₃) groups (e.g., in 3-fluoro-2-methoxybenzonitrile ) improve solubility in polar solvents, whereas nitriles enhance dipole moments and binding affinity in drug-receptor interactions.

Limitations and Knowledge Gaps

The evidence provided lacks explicit data on this compound’s physical properties (e.g., melting point, solubility) or direct synthetic applications. Comparative analyses rely on structural extrapolation and general principles of aromatic chemistry. Further experimental studies are needed to validate theoretical predictions.

Biological Activity

3-Fluoro-6-iodo-2-methylbenzonitrile is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom, an iodine atom, and a nitrile group attached to a benzene ring. These substituents can significantly influence the compound's reactivity and biological interactions.

Key Properties:

  • Molecular Formula: C8H6F I N
  • Molecular Weight: 252.05 g/mol
  • CAS Number: 2383774-80-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine and iodine atoms can enhance binding affinity and selectivity for specific molecular targets, potentially modulating biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing signal transduction processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity:
    • Preliminary studies suggest it may have potential as an anticancer agent by inhibiting tumor growth in xenograft models.
    • For instance, treatment with similar compounds has shown reduced expression of HIF-2α in renal cell carcinoma models, indicating a potential pathway for tumor suppression .
  • Antimicrobial Properties:
    • Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .
  • Neuroprotective Effects:
    • Investigations into related compounds have shown neuroprotective properties, which could be explored further for potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study investigating the effects of structurally related compounds on renal cell carcinoma, it was found that treatment with these compounds led to significant tumor size reduction in xenograft models. The mechanism involved downregulation of HIF-2α-regulated genes .

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that derivatives of benzonitriles exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against infections caused by resistant strains .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundPromisingPotentialEnzyme inhibition, receptor modulation
3-Fluoro-6-hydroxy-2-methylbenzonitrileConfirmedModerateEnzyme inhibition
6-Amino-3-fluoro-2-methylbenzonitrileHighHighEnzyme inhibition

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